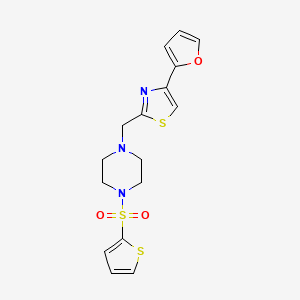

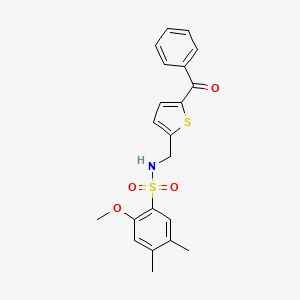

4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing furan and thiophene moieties, as well as piperazine derivatives, has been explored in several studies. For instance, a series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized via Mannich reaction with triazole Schiff bases, piperazine derivatives, and formaldehyde, resulting in good yields . Another study reported the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds through Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Melting points, 1H NMR, 13C NMR, IR, and elemental analysis were used to characterize the structures of the furan/thiophene and piperazine-containing triazole Mannich bases . Similarly, the novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were confirmed by IR, 1H NMR, 13C-NMR, and Mass spectrometric data .

Chemical Reactions Analysis

The reactivity of furan and thiophene derivatives has been investigated in the context of introducing functional groups that could enhance pharmacological activity. For example, the introduction of a nitro group or bromine atom into the furan or thiophene ring was studied to endow the compounds with high pharmacological activity . Additionally, the reaction of furan/thiophen-2-ylthiazol-2-yl acetonitriles with furfural and arylfurfyrals led to the formation of acrylonitrile derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their biological activity and pharmacological evaluation. The furan/thiophene and piperazine-containing triazole Mannich bases exhibited significant in vitro and in vivo fungicidal activity against several test plant fungi, with some compounds showing good herbicidal activity and KARI inhibitory activity . The novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated antidepressant and antianxiety activities in animal models . Furthermore, the synthesized thiazolidinone compounds containing furan moiety exhibited moderate to strong antiproliferative activity in human leukemia cell lines .

Case Studies and Biological Activity

Several compounds synthesized in these studies were evaluated for their biological activities, providing insights into their potential therapeutic applications. For instance, the furan/thiophene and piperazine-containing triazole Mannich bases were compared with commercial fungicides, and some showed superior activity . The novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were evaluated for their antidepressant and antianxiety effects, with compounds 3a and 3k showing significant activity . The anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives were screened, revealing moderate activity against certain breast cancer cell lines . Additionally, the thiazolidinone compounds with furan moiety were found to induce apoptosis in human leukemia cells .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research indicates that compounds related to "4-(Furan-2-yl)-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)thiazole" have been synthesized and evaluated for their antimicrobial properties. For example, a study by Başoğlu et al. (2013) discusses the design, synthesis, and antimicrobial activities of azole derivatives, showing that some synthesized compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).

Anticancer and Antiangiogenic Effects

Another area of research focuses on the anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives. Chandrappa et al. (2010) synthesized a series of derivatives and investigated their effects on tumor growth and tumor-induced angiogenesis, demonstrating significant reductions in tumor volume and cell number in mouse models (Chandrappa et al., 2010).

Synthesis and Pharmacological Evaluation

Kumar et al. (2017) explored the synthesis and pharmacological evaluation of novel derivatives with potential antidepressant and antianxiety activities. Their study illustrates the potential for creating compounds with significant therapeutic benefits (Kumar et al., 2017).

Biological Activity in Agriculture

Wang et al. (2015) synthesized novel compounds containing furan/thiophene and piperazine and evaluated their fungicidal and herbicidal activities. The study found that several compounds exhibited significant biological activity against plant fungi and could be optimized for agricultural applications (Wang et al., 2015).

Drug Development and DNA Binding Agents

El-Wakil et al. (2019) designed and synthesized new thiazole hybrids as potential antitumor agents. Their research indicates that these compounds could bind to DNA, suggesting a mechanism for their antitumor activity and highlighting the potential for drug development (El-Wakil et al., 2019).

Eigenschaften

IUPAC Name |

4-(furan-2-yl)-2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S3/c20-25(21,16-4-2-10-23-16)19-7-5-18(6-8-19)11-15-17-13(12-24-15)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEXTUJRUYURLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)

![1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B2532669.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2532673.png)